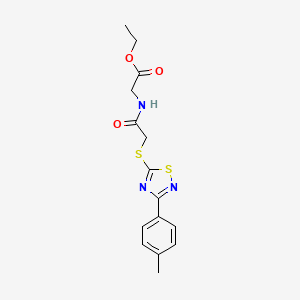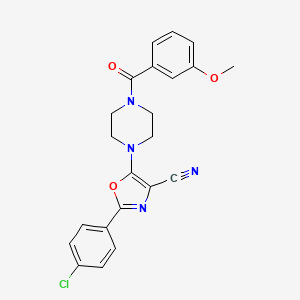
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone, also known as CF3COCH2C6H3Cl(CH3), is a chemical compound that has been widely used in scientific research. This compound belongs to the family of ketones and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) is not well understood. However, it is believed to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antiviral properties. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has several advantages for lab experiments. It is a stable compound and can be easily synthesized. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) is also a versatile reagent and can be used for the synthesis of various compounds. However, it has some limitations. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) is a toxic compound and should be handled with care. It can also be expensive to synthesize.
Orientations Futures
There are several future directions for the use of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) in scientific research. One potential direction is the synthesis of chiral compounds using 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) as a precursor. Chiral compounds have important applications in the pharmaceutical industry. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) can also be used as a reagent for the synthesis of new materials with unique properties. Additionally, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) can be used for the development of new antimicrobial, antifungal, and antiviral agents.
Méthodes De Synthèse
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) can be synthesized through various methods. One of the most common methods is the Friedel-Crafts acylation reaction. In this reaction, CF3COCl is reacted with 3-chloro-4-methylbenzene in the presence of AlCl3 as a catalyst. The resulting product is 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3).
Applications De Recherche Scientifique
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has been widely used in scientific research. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneCl(CH3) has also been used as a precursor for the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOXWKTPQYDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2612916.png)
![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2612918.png)
![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)


![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2612924.png)
![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)

![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)
![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)
![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)